![molecular formula C27H25N5O5 B093687 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- CAS No. 15773-36-1](/img/structure/B93687.png)
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Acid Red 52, and it is commonly used as a dye in the textile industry. However, its potential applications extend far beyond the textile industry, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and induce oxidative stress. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids and as a pH indicator in biochemical assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of proteins and nucleic acids. It is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- can be achieved through several methods. One of the most commonly used methods is the diazotization reaction, which involves the conversion of an amine group into a diazonium ion. The diazonium ion is then coupled with a coupling agent to produce the desired compound. Another method involves the condensation of 2-naphthol with 4-aminoazobenzene followed by diazotization and coupling.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been extensively studied for its potential applications in various fields. In the field of biotechnology, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a pH indicator in biochemical assays. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
15773-36-1 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- |
Fórmula molecular |
C27H25N5O5 |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H25N5O5/c33-15-13-32(14-16-34)22-11-9-21(10-12-22)29-28-19-5-7-20(8-6-19)30-31-25-23-4-2-1-3-18(23)17-24(26(25)35)27(36)37/h1-12,17,33-35H,13-16H2,(H,36,37) |
Clave InChI |
MGGBSIKFUGTNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
Otros números CAS |
15773-36-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



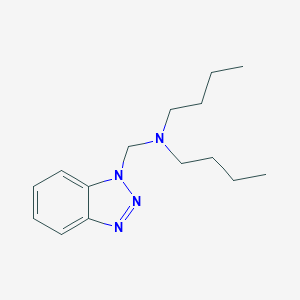
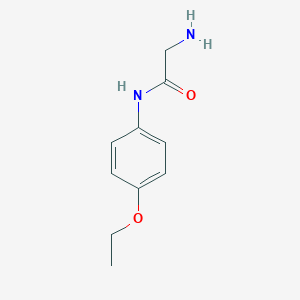
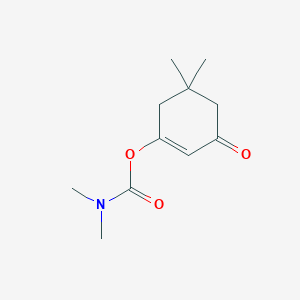
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
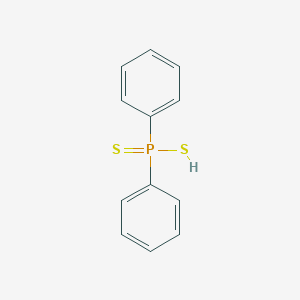
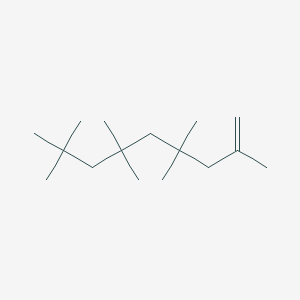
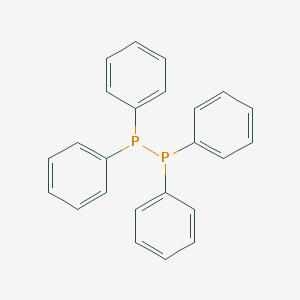
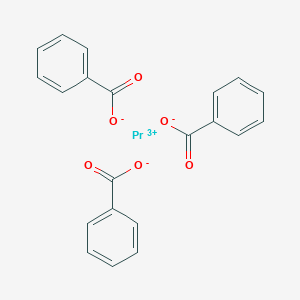
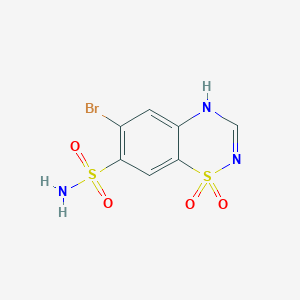
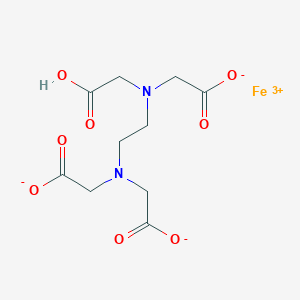
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
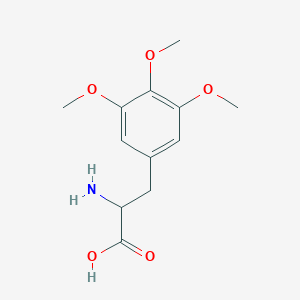
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
